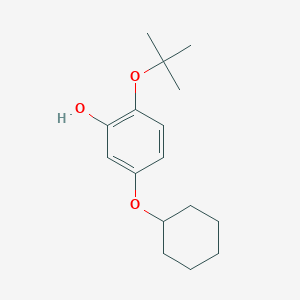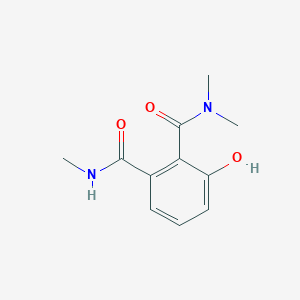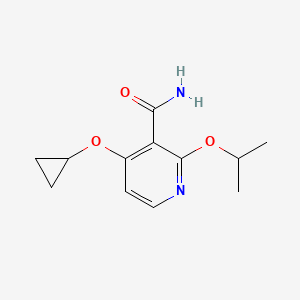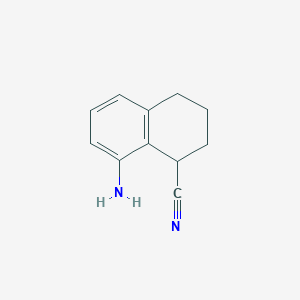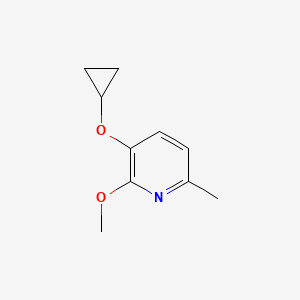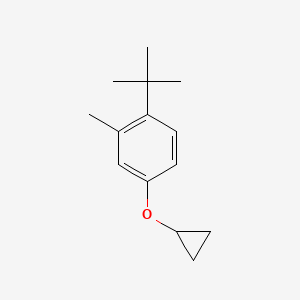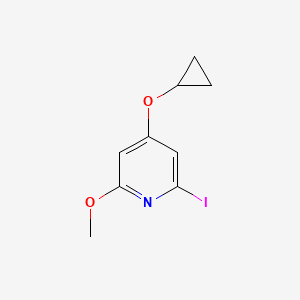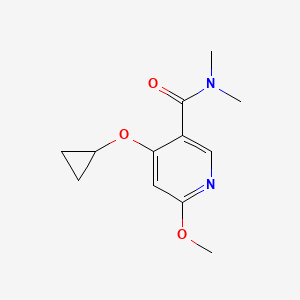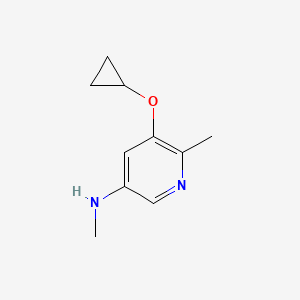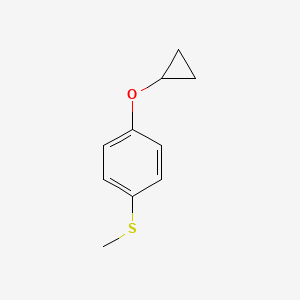
3-(Tert-butoxy)-4-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butoxy)-4-iodophenol is an organic compound that features a tert-butoxy group and an iodine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-4-iodophenol typically involves the iodination of 3-(Tert-butoxy)phenol. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained to ensure the selective iodination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butoxy)-4-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 3-(Tert-butoxy)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Tert-butoxy)-4-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(Tert-butoxy)-4-iodophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can undergo substitution reactions, leading to the formation of new compounds with potential biological activity. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Sodium tert-butoxide: Similar in reactivity to potassium tert-butoxide, used as a non-nucleophilic base.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic reactions.
Uniqueness
3-(Tert-butoxy)-4-iodophenol is unique due to the presence of both the tert-butoxy group and the iodine atom on the phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H13IO2 |
|---|---|
Poids moléculaire |
292.11 g/mol |
Nom IUPAC |
4-iodo-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13IO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3 |
Clé InChI |
UPZNYLAGPYSUSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


